molecular formula C6H7BO3S B1275754 5-Acetylthiophene-2-boronic acid CAS No. 206551-43-1

5-Acetylthiophene-2-boronic acid

Cat. No. B1275754
M. Wt: 170 g/mol
InChI Key: DCNMATSPQKWETQ-UHFFFAOYSA-N
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Description

5-Acetylthiophene-2-boronic acid is a boronic acid derivative commonly used in the field of organic chemistry. It has a CAS number of 206551-43-1 . It is recommended for use as laboratory chemicals .


Molecular Structure Analysis

The molecular formula of 5-Acetylthiophene-2-boronic acid is C6H7BO3S . Its molecular weight is 169.99 .


Chemical Reactions Analysis

5-Acetylthiophene-2-boronic acid is known to be used in Suzuki-Miyaura cross-coupling reactions . It has also been used in the preparation of highly fluorescent photochromic dyes by photocyclization reactions .


Physical And Chemical Properties Analysis

5-Acetylthiophene-2-boronic acid is a white solid . It has a melting point range of 142°C to 148°C .

Scientific Research Applications

5-Acetylthiophene-2-boronic acid is a chemical compound with the molecular formula C6H7BO3S . It’s a product of Thermo Scientific Chemicals, and it was originally part of the Alfa Aesar product portfolio .

Boronic acids, including 5-Acetylthiophene-2-boronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Boronic acids also have a key interaction with diols, which allows their utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

In addition, the interaction of boronic acids with diols allows their utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

In addition, the interaction of boronic acids with diols allows their utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Safety And Hazards

5-Acetylthiophene-2-boronic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(5-acetylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNMATSPQKWETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399855
Record name 5-Acetylthiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetylthiophene-2-boronic acid

CAS RN

206551-43-1
Record name 5-Acetylthiophene-2-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
GS Weston, J Blázquez, F Baquero… - Journal of medicinal …, 1998 - ACS Publications
… representative set of the thiophene-2-boronic acid derivatives available, structures and conformer libraries for 3-formylthiophene-2-boronic acid (31), 5-acetylthiophene-2-boronic acid (…
Number of citations: 193 pubs.acs.org
PJ Chen, AM Kelly, DJ Blair… - Organic syntheses; an …, 2022 - ncbi.nlm.nih.gov
… A) Crude reaction mixture after aqueous work-up and rotary evaporation; B) Isolated 5-Acetylthiophene-2-boronic acid MIDA ester (2) following precipitation from Acetone/Et 2 O (photos …
Number of citations: 0 www.ncbi.nlm.nih.gov
S Kotha, AK Ghosh, KD Deodhar - Synthesis, 2004 - thieme-connect.com
… A mixture of 3 (30 mg, 0.09 mmol), 5-acetylthiophene-2-boronic acid (38 mg, 0.22 mmol), [Pd(PPh 3 ) 4 ] (10 mg, 10 mol%), Na 2 CO 3 (24 mg, 0.23 mmol) in H 2 O (1 mL) and solvent […
Number of citations: 31 www.thieme-connect.com
GD Zhu, MA Staeger, SA Boyd - Organic Letters, 2000 - ACS Publications
… The Suzuki coupling of 7 and 5-acetylthiophene-2-boronic acid with Cy-MAP as ligand afforded a 94% yield of the corresponding thiophene derivative 8d. …
Number of citations: 36 pubs.acs.org
L Vandromme, S Piguel, O Lozach, L Meijer… - Bioorganic & medicinal …, 2006 - Elsevier
… The cross-coupling of 7 with 5-acetylthiophene-2-boronic acid and 5-cyanothiophene-2-boronic acid to give compounds 14 and 15 was similarly studied. However, for the synthesis of …
Number of citations: 19 www.sciencedirect.com
A Oster, T Klein, R Werth, P Kruchten, E Bey… - Bioorganic & Medicinal …, 2010 - Elsevier
… The title compound was prepared by reaction of 4′-bromobiphenyl-3-ol (1i) (100 mg, 0.40 mmol), 5-acetylthiophene-2-boronic acid (82 mg, 0.48 mmol), caesium carbonate (521 mg, …
Number of citations: 39 www.sciencedirect.com
AC Dodds, LJN Waddell - Synlett, 2023 - thieme-connect.com
… Suzuki–Miyaura reaction with 5-acetylthiophene-2-boronic acid, followed by boron tribromide mediated demethylation completed the three-pot synthesis of helitenuone in 56% overall …
Number of citations: 2 www.thieme-connect.com
A Plodek, S Raeder, F Bracher - Tetrahedron, 2013 - Elsevier
… Prepared following general procedure A from ester 11 and 5-acetylthiophene-2-boronic acid (0.221 g; 1.30 mmol) to yield 0.199 g (55%) as a pale yellow solid. Mp 194–196 C. IR (KBr): …
Number of citations: 16 www.sciencedirect.com
MAB Mostafa, RM Bowley, DT Racys… - The Journal of …, 2017 - ACS Publications
… To a solution of 2-bromo-4-chloroanisole (9) (160 mg, 0.730 mmol) in 1,4-dioxane (8 mL) were added 5-acetylthiophene-2-boronic acid (148 mg, 0.870 mmol), potassium carbonate (…
Number of citations: 64 pubs.acs.org
MD Moya-Garzón, C Martin Higueras… - Journal of Medicinal …, 2018 - ACS Publications
Primary hyperoxaluria type 1 (PH1) is a rare life-threatening genetic disease related to glyoxylate metabolism and characterized by accumulation of calcium oxalate crystals. Current …
Number of citations: 19 pubs.acs.org

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